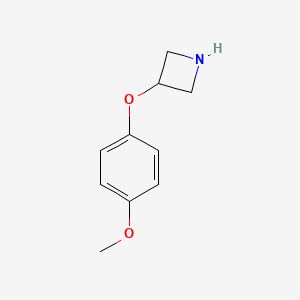
Undecylphosphonic acid
Descripción general
Descripción
Undecylphosphonic acid is a chemical compound with the molecular formula C11H25O3P . It has a molecular weight of 236.29 . It is characterized by a phosphorus atom bonded to three oxygen atoms and a carbon atom .
Synthesis Analysis
The synthesis of phosphonic acid from dialkyl phosphonates can be prepared under acidic conditions . Another method involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90°C .
Molecular Structure Analysis
Undecylphosphonic acid contains a total of 39 bond(s); 14 non-H bond(s), 1 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 2 hydroxyl group(s) and 1 phosphonate(s) .
Physical And Chemical Properties Analysis
Undecylphosphonic acid is a solid substance at 20 degrees Celsius . It has a melting point ranging from 100.0 to 104.0 °C .
Aplicaciones Científicas De Investigación
Medicine: Drug Delivery and Bone Targeting
Undecylphosphonic acid has been utilized in the medical field for its bioactive properties. It serves as a pro-drug and is involved in bone targeting due to its structural similarity to the phosphate group found in natural bone minerals . This makes it a valuable compound in the development of treatments for bone-related diseases.
Material Science: Surface Functionalization
In material science, undecylphosphonic acid is used to modify surfaces, particularly in creating coatings that can improve material properties such as corrosion resistance, biocompatibility, and adhesion . Its ability to form self-assembled monolayers on metal surfaces is particularly valuable for various industrial applications.
Analytical Chemistry: Sensor Development
The compound’s unique binding properties make it suitable for use in analytical chemistry, where it is incorporated into sensors and assays. These applications take advantage of its ability to bind to metals and other substances, which can be useful in detecting the presence of specific analytes .
Environmental Science: Water Treatment
Undecylphosphonic acid plays a role in environmental science, particularly in water treatment processes. Its phosphonic group can chelate metal ions, helping in the removal of heavy metals from water sources, thus contributing to environmental decontamination efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, undecylphosphonic acid derivatives have been explored for their potential as enzyme inhibitors. For instance, they have been studied for their ability to inhibit lipases, which are enzymes crucial in fat digestion. This could have implications for the treatment of conditions like obesity .
Pharmacology: Therapeutic Agents
Phosphonic acids, including derivatives of undecylphosphonic acid, are investigated for their pharmacological potential. They are used in the development of therapeutic agents due to their stability and bioactivity. Their application ranges from antiviral and antibacterial agents to potential treatments for osteoporosis .
Safety and Hazards
Mecanismo De Acción
Target of Action
Undecylphosphonic acid is primarily used as a monolayer coating composed of hydroxyl groups . The coatings are made up of particles that have an average particle diameter of less than 5 micrometers . These particles are made up of copper oxide and have reactive ether linkages . The primary targets of undecylphosphonic acid are metal surfaces, where it forms a bond between the surface and the coating .
Mode of Action
Undecylphosphonic acid interacts with its targets by forming a bond between the metal surface and the coating . This functional group reacts with the metal surface, forming a bond between the surface and the coating . The undecylphosphonic acid molecules form on the surface of the metal, where they can act as reactive modifiers for electrochemical impedance spectroscopy (EIS) measurements .
Biochemical Pathways
Phosphonates, a class of compounds to which undecylphosphonic acid belongs, are known to play critical roles in several biochemical pathways . They mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Result of Action
The result of undecylphosphonic acid’s action is the formation of a monolayer coating on the surface of the metal . This coating can act as a reactive modifier for EIS measurements , potentially influencing the electrochemical properties of the metal surface.
Propiedades
IUPAC Name |
undecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQHTGBORJXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622515 | |
| Record name | Undecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5137-69-9 | |
| Record name | Undecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)


![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

